molecular formula C15H13NO B3598317 2-[(2-Methylphenyl)methoxy]benzonitrile

2-[(2-Methylphenyl)methoxy]benzonitrile

Cat. No.: B3598317
M. Wt: 223.27 g/mol
InChI Key: LNABCGAHOLLVKV-UHFFFAOYSA-N
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Description

2-[(2-Methylphenyl)methoxy]benzonitrile is a benzonitrile derivative characterized by a methoxy group attached to a 2-methylphenyl ring at the ortho position of the benzonitrile core.

Properties

IUPAC Name

2-[(2-methylphenyl)methoxy]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c1-12-6-2-3-8-14(12)11-17-15-9-5-4-7-13(15)10-16/h2-9H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNABCGAHOLLVKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=CC=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methylphenyl)methoxy]benzonitrile can be achieved through several methods. One common approach involves the reaction of 2-methylphenylmethanol with benzonitrile in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions with a solvent such as toluene or xylene .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methylphenyl)methoxy]benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(2-Methylphenyl)methoxy]benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-Methylphenyl)methoxy]benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Substituent Analysis

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features References
This compound C₁₅H₁₃NO 223.27 g/mol -CN (position 2), -OCH₂(2-methylphenyl) Ortho-methyl group enhances steric hindrance
2-[(3-Chlorophenyl)methoxy]-4-methoxybenzonitrile C₁₅H₁₂ClNO₂ 273.72 g/mol -CN (position 2), -OCH₂(3-chlorophenyl), -OCH₃ (position 4) Chlorine and methoxy groups increase polarity
2-ethyl-4-[(phenylmethyl)oxy]benzonitrile C₁₆H₁₅NO 237.30 g/mol -CN (position 2), -OCH₂(phenyl), -C₂H₅ (position 4) Ethyl group may improve lipophilicity
4-[[2-(2,7-Diazaspiro[3.5]nonan-7-yl)-2-oxo-ethyl]-[(3-fluoro-4-methoxy-phenyl)methyl]amino]benzonitrile C₂₄H₂₆FN₃O₃ 447.48 g/mol -CN (position 4), complex heterocyclic substituents Designed for LSD1 inhibition
Cinmethylin (pesticide) C₁₈H₂₆O₂ 274.40 g/mol Exo-bicyclic structure with -OCH₂(2-methylphenyl) Used as a herbicide

Key Differences and Implications

Nitrile Position: Moving the -CN group from position 2 (target compound) to position 4 (e.g., 2-ethyl-4-[(phenylmethyl)oxy]benzonitrile) alters the electron density distribution, which could affect reactivity in nucleophilic substitution reactions .

Biological and Industrial Applications Medicinal Chemistry: Compounds like the LSD1 inhibitor 4-[[2-(2,7-Diazaspiro[3.5]nonan-7-yl)-2-oxo-ethyl]-...]benzonitrile demonstrate that benzonitrile derivatives with tailored substituents (e.g., spirocyclic amines) achieve targeted enzyme inhibition . In contrast, the simpler structure of this compound may lack the complexity required for such specific interactions. Agrochemical Use: Cinmethylin shares the -OCH₂(2-methylphenyl) moiety with the target compound but incorporates a bicyclic framework, highlighting how structural complexity in pesticides enhances environmental stability and target specificity .

Physicochemical Properties

  • Lipophilicity : The 2-methylphenyl group in the target compound likely increases logP compared to polar analogs like 2-[(3-Chlorophenyl)methoxy]-4-methoxybenzonitrile, favoring membrane permeability in drug design .
  • Melting Points and Solubility : Bulky substituents (e.g., ethyl in 2-ethyl-4-[(phenylmethyl)oxy]benzonitrile) may lower melting points compared to the target compound, impacting formulation strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(2-Methylphenyl)methoxy]benzonitrile
Reactant of Route 2
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